- Imidazopyrimidine compounds useful for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,
Cas no 944317-70-8 ([5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol)
944317-70-8 structure
Product Name:[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol
Numéro CAS:944317-70-8
Le MF:C6H7BrN2OS
Mégawatts:235.101578950882
MDL:MFCD18452144
CID:1984275
PubChem ID:66524860
Update Time:2025-11-02
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol Propriétés chimiques et physiques
Nom et identifiant
-
- (5-bromo-2-methylsulfanyl-pyrimidin-4-yl)methanol
- (5-bromo-2-(methylthio)pyrimidin-4-yl)methanol
- [5-Bromo-2-(methylthio)pyrimidin-4-yl]methanol
- [5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol
- FTRLNWHDSFOBEJ-UHFFFAOYSA-N
- AK206739
- 4-Pyrimidinemethanol, 5-bromo-2-(methylthio)-
- (5-bromo-2-methylsulfanylpyrimidin-4-yl)methanol
- 5-Bromo-2-(methylthio)-4-pyrimidinemethanol (ACI)
- DA-00418
- SB60680
- AKOS015969390
- SCHEMBL1506526
- CS-0037707
- SY124584
- AS-54880
- MFCD18452144
- 944317-70-8
- 5-Bromo-2-(methylthio)pyrimidine-4-methanol
- W10683
-
- MDL: MFCD18452144
- Piscine à noyau: 1S/C6H7BrN2OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3H2,1H3
- La clé Inchi: FTRLNWHDSFOBEJ-UHFFFAOYSA-N
- Sourire: BrC1C(CO)=NC(SC)=NC=1
Propriétés calculées
- Qualité précise: 233.94625g/mol
- Masse isotopique unique: 233.94625g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 127
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 71.3
- Le xlogp3: 0.9
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM323308-1g |
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol |
944317-70-8 | 95% | 1g |
$421 | 2021-08-18 | |
| Chemenu | CM323308-5g |
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol |
944317-70-8 | 95% | 5g |
$1262 | 2021-08-18 | |
| TRC | B817015-10mg |
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol |
944317-70-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817015-50mg |
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol |
944317-70-8 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B817015-100mg |
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol |
944317-70-8 | 100mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B896387-5g |
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol |
944317-70-8 | ≥95% | 5g |
5,467.50 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00664-5g |
(5-bromo-2-(methylthio)pyrimidin-4-yl)methanol |
944317-70-8 | 95% | 5g |
$1000 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GU263-200mg |
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol |
944317-70-8 | 95+% | 200mg |
520.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GU263-50mg |
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol |
944317-70-8 | 95+% | 50mg |
208.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GU263-250mg |
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol |
944317-70-8 | 95+% | 250mg |
865CNY | 2021-05-07 |
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Cyclohexane ; -60 °C; 30 min, -60 - -15 °C; -15 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Acetonitrile , Tetrahydrofuran ; 3 h, < -70 °C; 2 h, -70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 12
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 12
Référence
- Preparation of spirocyclic CETP inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Méthode de production 4
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Cyclohexane ; -60 °C; 30 min, -60 - -15 °C; -15 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of imidazopyrimidines as EED inhibitors and the use thereof, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Cyclohexane ; -60 °C; 30 min, -60 - -15 °C; -15 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development, Journal of Medicinal Chemistry, 2020, 63(13), 7252-7267
Méthode de production 6
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Cyclohexane ; -60 °C; 30 min, -60 - -15 °C; -15 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Discovery of First-in-Class, Potent, and Orally Bioavailable Embryonic Ectoderm Development (EED) Inhibitor with Robust Anticancer Efficacy, Journal of Medicinal Chemistry, 2017, 60(6), 2215-2226
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium borohydride
Référence
- Preparation of phenylazetidinylpyrimidinylmethyloxazolidinone derivatives and analogs for use as CETP inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; -10 - 0 °C; < 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Oxazolidinone derivatives as CETP inhibitors and their preparation, pharmaceutical compositions and use in the treatment of atherosclerosis, raising HDL-cholesterol and lowering LDL-cholesterol, World Intellectual Property Organization, , ,
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol Raw materials
- methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
- 5-bromo-2-methylthiopyrimidine-4-carbonyl chloride
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol Preparation Products
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:944317-70-8)[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol
Numéro de commande:A1067251
État des stocks:in Stock
Quantité:1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 18:37
Prix ($):211.0/765.0
Courriel:sales@amadischem.com
[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol Littérature connexe
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944317-70-8)[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol
Pureté:99%/99%
Quantité:1g/5g
Prix ($):211.0/765.0